molecular formula C19H24N2O5S B2850318 N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1788847-26-6

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2850318
CAS RN: 1788847-26-6
M. Wt: 392.47
InChI Key: YTLRBLIZMGJYNK-UHFFFAOYSA-N
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Description

N-(4-(N-(2-methoxy-2-(2-methoxyphenyl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, also known as MRS1477, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound, due to its structural complexity, could be a candidate for drug design and discovery. The presence of multiple methoxy groups and the acetamide moiety suggest potential interactions with biological targets. Research in medicinal chemistry could explore its use as a lead compound for the development of new pharmaceuticals, particularly focusing on its interaction with proteins or enzymes that have a binding affinity for similar structures .

Pharmacological Activities

Phenoxy acetamide derivatives have been studied for their pharmacological activities. Given the structural similarity, this compound may exhibit analgesic properties. It could be synthesized and tested for its efficacy in pain management, comparing its activity to known analgesics like paracetamol .

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound, with its boron reagents, could be used in such reactions to create new chemical entities. Its application in this field could lead to the discovery of novel compounds with significant biological or industrial importance .

Chemical Diversity and Biological Interface

The compound’s chemical diversity makes it a valuable asset in exploring the biological interface. It could be used to study the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions. This research could contribute to the design of new derivatives with improved safety and efficacy .

properties

IUPAC Name

N-[4-[[2-methoxy-2-(2-methoxyphenyl)ethyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-13-11-15(21-14(2)22)9-10-19(13)27(23,24)20-12-18(26-4)16-7-5-6-8-17(16)25-3/h5-11,18,20H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLRBLIZMGJYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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